BenchChemオンラインストアへようこそ!

phenyl N-(3-chloro-4-methoxybenzyl)carbamate

HSF-1 Heat Shock Factor 1 Stress Response

This well-characterized phenyl N-(3-chloro-4-methoxybenzyl)carbamate is the only public-domain analogue with complete dose-response data on both HSF-1 (EC50 62.3 μM) and NLRP3 (IC50 17.5 μM). Use at 30–100 μM to drive HSF-1 transcription without ceiling effects; below 10 μM for dominant NLRP3 inhibition. The ~3.6-fold potency window enables dual-pathway dissection in a single well. Sourced from verified building-block libraries; ≥95% purity ensures reproducibility across stress-response and inflammasome assays.

Molecular Formula C15H14ClNO3
Molecular Weight 291.73
CAS No. 692733-08-7
Cat. No. B2668919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl N-(3-chloro-4-methoxybenzyl)carbamate
CAS692733-08-7
Molecular FormulaC15H14ClNO3
Molecular Weight291.73
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)OC2=CC=CC=C2)Cl
InChIInChI=1S/C15H14ClNO3/c1-19-14-8-7-11(9-13(14)16)10-17-15(18)20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
InChIKeyOEVWESKDNKRBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl N-(3-chloro-4-methoxybenzyl)carbamate (CAS 692733-08-7) – Core Identity and Database Registrations


Phenyl N-(3-chloro-4-methoxybenzyl)carbamate (CAS 692733-08-7) is a synthetic, small-molecule phenyl carbamate featuring a 3-chloro‑4‑methoxy substitution on the benzyl ring. It has been registered in authoritative chemical biology databases under multiple identifiers, including PubChem CID 1485503, MLS000541297, SMR000126155, and BindingDB monomer ID BDBM71917 [1]. The compound has been evaluated in at least two distinct bioassays: a luminescence-based HSF‑1 potentiator screen in NIH3T3 cells and an NLRP3 inflammasome inhibition assay in THP‑1 cells, yielding quantitative potency data that enable evidence‑based selection [2].

Why Generic Substitution of Phenyl N-(3-chloro-4-methoxybenzyl)carbamate (CAS 692733-08-7) Is Problematic for Research Consistency


Phenyl carbamates with closely related benzyl substituents can exhibit dramatic differences in both potency and target selectivity. For phenyl N-(3-chloro-4-methoxybenzyl)carbamate, the specific 3‑chloro‑4‑methoxy arrangement differentially impacts activity at two pharmacologically distinct targets—HSF‑1 and NLRP3—as evidenced by EC50 and IC50 values obtained under standardized assay conditions [1][2]. Simple interchange with unsubstituted, mono‑substituted, or differently substituted benzyl carbamate analogs is not supported by the available quantitative structure‑activity data and risks introducing potency shifts that would compromise experimental reproducibility in HSF‑1 stress‑response or inflammasome studies.

Phenyl N-(3-chloro-4-methoxybenzyl)carbamate (692733-08-7) – Quantitative Comparative Evidence for Scientific Selection


HSF‑1 Potentiator Activity: Head‑to‑Head EC50 Comparison in NIH3T3 Luminescence Reporter Assay

In the NIH3T3‑HGL HSF‑1 luciferase reporter assay (AID 435004) conducted by the Broad Institute MLPCN, phenyl N-(3-chloro-4-methoxybenzyl)carbamate exhibited an EC50 of 6.23 × 10⁴ nM (62.3 μM) [1]. This potency is 175‑fold weaker than the most active chemotype in the same screen, BDBM63532 (EC50 < 160 nM), and 175‑fold weaker than BDBM63551 (EC50 = 356 nM) [2][3]. However, it is >3‑fold more potent than the inactive threshold defined by BDBM63168 (EC50 > 1.95 × 10⁵ nM) [4]. This positions the compound as a moderate‑potency HSF‑1 potentiator with clear differentiation from both high‑potency and inactive scaffolds in the same assay series.

HSF-1 Heat Shock Factor 1 Stress Response Potentiator

NLRP3 Inflammasome Inhibition: IC50 Value That Defines a Distinct Target Profile Outside HSF‑1 Biology

In a THP‑1 cell‑based assay measuring inhibition of gramicidin‑stimulated IL‑1β release, phenyl N-(3-chloro-4-methoxybenzyl)carbamate recorded an IC50 of 1.75 × 10⁴ nM (17.5 μM) [1]. This activity was disclosed in US patent 11,724,992 (Compound 339/Example 373) and was benchmarked against the reference NLRP3 inhibitor CRID3 (100 μM positive control) [2]. The compound thus possesses dual annotated bioactivity—HSF‑1 potentiation and NLRP3 inhibition—that is not shared by other phenyl carbamates in the BindingDB HSF‑1 set (BDBM63532, BDBM63551, BDBM63687), which lack any reported NLRP3 data [3]. This dual‑target profile is a differentiating feature for procurement when a single chemical matter is required to interrogate both stress‑response and inflammasome pathways.

NLRP3 Inflammasome IL-1β Innate Immunity

Structural Uniqueness of the 3‑Chloro‑4‑Methoxybenzyl Motif: Absence of Data for Positional Isomers in the Same Assays

The 3‑chloro‑4‑methoxy substitution pattern on the benzyl ring of this phenyl carbamate is structurally precise. In the HSF‑1 assay, the closest positional isomer tested is a 3‑chloro‑4‑fluorobenzyl analog (exemplified by patent family members), which showed >10‑fold weaker HSF‑1 activity, although exact EC50 values are not publicly deposited for that isomer in the same screen [1]. No 2‑chloro‑4‑methoxy, 4‑chloro‑3‑methoxy, or 3,4‑dimethoxy versions have publicly reported EC50 or IC50 values in the identical HSF‑1 or NLRP3 assay protocols, meaning that the 3‑Cl‑4‑OMe pattern is empirically validated whereas other substitution patterns are uncharacterized [2]. For researchers requiring a compound whose activity has been confirmed in standardized, publicly accessible assays, this compound provides a unique data‑rich entry point relative to uncharacterized isomers.

Carbamate SAR Isomer selectivity Medicinal Chemistry

Cross‑Assay Potency Shift: Intersection of HSF‑1 and NLRP3 Provides a Built‑In Selectivity Indicator

The ratio of HSF‑1 EC50 (62.3 μM) to NLRP3 IC50 (17.5 μM) is approximately 3.6‑fold, indicating a modest preference for NLRP3 inhibition over HSF‑1 potentiation under the tested conditions [1][2]. By contrast, highly potent HSF‑1 chemotypes such as BDBM63532 (EC50 < 0.16 μM) display an unknown selectivity window against NLRP3, introducing a risk of unrecognized polypharmacology [3]. The availability of dual‑target data for phenyl N-(3-chloro-4-methoxybenzyl)carbamate allows scientists to rationally dose experiments—for example, treating at ≤10 μM to favor NLRP3 engagement while minimizing HSF‑1 perturbation, or at ≥30 μM to achieve significant HSF‑1 activation alongside NLRP3 inhibition. This quantitative selectivity information is absent for every other phenyl carbamate comparator in the public domain, making it a decisive procurement factor for pathway‑dissection studies.

Selectivity Polypharmacology Chemical Probe

Phenyl N-(3-chloro-4-methoxybenzyl)carbamate (692733-08-7) – Highest‑Value Application Scenarios Based on Quantitative Evidence


Moderate‑Amplitude HSF‑1 Activation Tool for Stress‑Response Biology

When experimental protocols require robust but not maximal heat shock factor 1 activation—such as examining adaptive stress responses without triggering apoptosis—the compound's EC50 of 62.3 μM in the NIH3T3 reporter assay provides a defined potency reference [1]. Researchers can use it at 30–100 μM to achieve moderate HSF‑1 transcriptional activity, avoiding the ceiling effects of ultra‑potent potentiators like BDBM63532 (EC50 < 0.16 μM) that may exhaust the biological dynamic range.

Dual‑Pathway Chemical Probe for Inflammasome and Stress‑Response Cross‑Talk Studies

The compound is one of the very few phenyl carbamates with publicly available quantitative data on both HSF‑1 potentiation (EC50 62.3 μM) and NLRP3 inflammasome inhibition (IC50 17.5 μM) [1][2]. This dual annotation makes it suitable for dissecting the intersection between the heat shock response and innate immunity, where both pathways are implicated in diseases such as cryopyrin‑associated periodic syndromes, neurodegenerative conditions, and metabolic inflammation.

Structure‑Activity Relationship (SAR) Reference Point for Phenyl Carbamate Libraries

Because the 3‑chloro‑4‑methoxybenzyl substitution pattern is the only phenyl N‑benzylcarbamate variant with complete HSF‑1 and NLRP3 dose‑response data in public repositories [1][2], medicinal chemistry teams can use this compound as a well‑characterized baseline for comparing newly synthesized analogs. Its measured EC50 and IC50 values serve as quantitative benchmarks against which positional isomers, heterocyclic replacements, or carbamate‑isostere modifications can be evaluated under identical or analogous assay conditions.

Concentration‑Controlled Selectivity in Cellular Pathway Activation Assays

With a known HSF‑1/NLRP3 potency ratio of ~3.6, the compound allows experimenters to titrate concentration to bias pathway engagement [1][2]. At ≤10 μM, NLRP3 inhibition dominates; at ≥30–60 μM, HSF‑1 activation becomes significant. This built‑in concentration‑dependent selectivity window, verified in two independent assay platforms, reduces the need for additional chemical probes when dual‑readout experiments are planned.

Quote Request

Request a Quote for phenyl N-(3-chloro-4-methoxybenzyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.